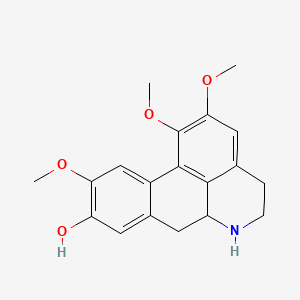

Laurotetanine

Description

4H-Dibenzo(de,g)quinolin-9-ol, 5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (S)- has been reported in Laurelia sempervirens, Neolitsea aciculata, and other organisms with data available.

isolated from Tetranthera & Lindera benzoin L. from family Lauraceae; structure

Structure

3D Structure

Propriétés

Numéro CAS |

128-76-7 |

|---|---|

Formule moléculaire |

C19H21NO4 |

Poids moléculaire |

327.4 g/mol |

Nom IUPAC |

(6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol |

InChI |

InChI=1S/C19H21NO4/c1-22-15-9-12-11(7-14(15)21)6-13-17-10(4-5-20-13)8-16(23-2)19(24-3)18(12)17/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1 |

Clé InChI |

GVVXPMORGFYVOO-ZDUSSCGKSA-N |

SMILES isomérique |

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC |

SMILES canonique |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC |

Apparence |

Solid powder |

melting_point |

125°C |

Autres numéros CAS |

128-76-7 |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Laurotetanine; NSC 106610; NSC-106610; NSC106610; Laurotetanin; Litsoeine; |

Origine du produit |

United States |

Foundational & Exploratory

Laurotetanine: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurotetanine is an isoquinoline alkaloid found in various plant species, notably from the Lauraceae family, including Litsea cubeba.[1] It has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating available data on its molecular interactions, effects on signaling pathways, and physiological responses. The information is presented to support further research and drug development efforts.

Pharmacological Profile

This compound exhibits a range of biological effects, including anti-inflammatory, anti-asthmatic, vasorelaxant, cytotoxic, acetylcholinesterase inhibitory, antiplasmodial, and antioxidant activities.[1][2][3][4][5][6] Its mechanism of action is multifaceted, involving interactions with multiple cellular targets and signaling pathways.

Receptor and Channel Interactions

While comprehensive receptor binding affinity data is not extensively available in the public domain, studies have elucidated some of this compound's key interactions:

-

Calcium Channels: this compound induces vasorelaxation by inhibiting Ca²⁺ influx through both voltage-operated and receptor-operated calcium channels in the rat thoracic aorta.[2] This effect is dose-dependent and not easily washed out.[2]

-

Serotonin Receptors: N-methylthis compound, a derivative of this compound, has shown good affinity for the 5-HT1A receptor.[7] Further studies on C-9 alkoxy analogues of N-methylthis compound indicate that modifications to the this compound structure can modulate affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors.[7]

-

Adrenergic Receptors: this compound has been identified as a constituent of plants exhibiting α1-adrenergic receptor antagonistic activities.[8]

Enzyme Inhibition

-

Acetylcholinesterase (AChE): this compound has been identified as a potent acetylcholinesterase inhibitor, with an IC50 value in the low micromolar range, comparable to the well-known AChE inhibitor, huperzine A.[5]

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cellular responses.

NF-κB Signaling Pathway

A significant aspect of this compound's anti-inflammatory and anti-asthmatic effect is its modulation of the NF-κB signaling pathway.[1][3][9] In a rat model of allergic asthma, this compound treatment led to an upregulation of NF-κB and IκB expression in lung tissues.[3][9] This suggests that this compound may exert its anti-inflammatory effects by interfering with the canonical NF-κB activation cascade.

Calcium Signaling

This compound's vasorelaxant effect is primarily attributed to its interference with calcium signaling in vascular smooth muscle cells.[2] It inhibits calcium influx through both voltage-gated and receptor-operated calcium channels, leading to a reduction in intracellular calcium concentration and subsequent muscle relaxation.[2]

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound. It is important to note that comprehensive dose-response and receptor affinity data are limited.

| Activity | Assay | Test System | IC50 / Effect | Reference |

| Vasorelaxation | Inhibition of Ca²⁺-induced contraction | Rat thoracic aorta | IC50: 19.8 ± 3.6 μM | [2] |

| Cytotoxicity | MTT assay | HeLa cells | CD50: 2 μg/ml | [4] |

| Cytotoxicity | MTT assay | HL-60 cells | Inactive | [4] |

| Cytotoxicity | MTT assay | NIH/3T3 cells | Inactive | [4] |

| Acetylcholinesterase Inhibition | In vitro enzymatic assay | - | IC50: 2.0-5.0 µM | [5] |

| Antiplasmodial Activity | Histidine-rich protein II assay | - | IC50: 0.189 μM | [6] |

| Platelet Aggregation Inhibition | In vitro assay | - | 87% inhibition at 100 μM | [10] |

| Antiviral Activity (HCL salt) | In vitro assay | - | 165 µM, 31 µM | [11][12] |

| In Vivo Study: Anti-asthmatic Effect | Dosage | Effect | Reference |

| Ovalbumin-induced allergic asthma in rats | 20, 40, 60 mg/kg (p.o.) | Significantly reduced inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages) and inflammatory cytokines (IL-4, IL-6, IL-13). Increased IFN-γ. Reduced serum IgE and histamine. Downregulated MUC5AC expression and upregulated NF-κB and IκB expression in lung tissues. | [3][9] |

Experimental Protocols

Detailed experimental protocols are not consistently available in the cited literature. However, the following provides an overview of the methodologies used in key studies.

Vasorelaxation Study[2]

-

Test System: Thoracic aortic rings from rats.

-

Methodology: Aortic rings were mounted in organ baths. Contractions were induced by high potassium (60 mM) to activate voltage-operated calcium channels or by phenylephrine (3 μM) to activate receptor-operated calcium channels. The inhibitory effect of this compound (3–50 μM) on these contractions was measured to determine its vasorelaxant properties. The effect of this compound on caffeine-induced contraction was also assessed to investigate its action on intracellular calcium release.

Anti-asthmatic Study[3][9]

-

Test System: Ovalbumin-induced allergic asthma rat model.

-

Methodology: Rats were sensitized and challenged with ovalbumin to induce an asthmatic phenotype. This compound (20, 40, or 60 mg/kg) was administered orally for 21 days. Bronchoalveolar lavage fluid was collected to analyze inflammatory cell counts and cytokine levels (IL-4, IL-6, IL-13, IFN-γ). Serum levels of IgE and histamine were measured. Lung tissues were processed for Western blot analysis to determine the expression of MUC5AC, NF-κB, and IκB.

Cytotoxicity Assay[4]

-

Test System: HeLa (human uterine cervical tumor), HL-60 (human promyelocytic leukemia), and NIH/3T3 (normal mouse fibroblast) cell lines.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability. Cells were incubated with various concentrations of this compound for 72 hours. The reduction of MTT by metabolically active cells to a colored formazan product was measured spectrophotometrically to determine the concentration required to inhibit cell growth by 50% (CD50).

Limitations and Future Directions

While the existing research provides valuable insights into the mechanism of action of this compound, there are notable gaps in the current knowledge:

-

Receptor Binding Affinities: There is a significant lack of comprehensive quantitative data (Ki, Kd, EC50 values) for the binding of this compound to a wide range of receptors, including dopamine, serotonin, and adrenergic receptor subtypes. Such data is crucial for understanding its selectivity and potential off-target effects.

-

Detailed Experimental Protocols: The publicly available literature often lacks the detailed, step-by-step experimental protocols that are necessary for the replication and validation of the reported findings.

-

Signaling Pathway Elucidation: While the involvement of the NF-κB and calcium signaling pathways has been identified, the precise molecular interactions and the full cascade of downstream effectors remain to be fully elucidated.

Future research should focus on conducting comprehensive receptor binding and functional assays to establish a detailed pharmacological profile of this compound. Elucidation of the complete signaling pathways through which it exerts its diverse effects will be critical for its potential development as a therapeutic agent.

Conclusion

This compound is a promising natural compound with a diverse pharmacological profile. Its mechanism of action involves the modulation of key signaling pathways such as NF-κB and calcium signaling, as well as interactions with various receptors and enzymes. The available data suggests its potential for development as an anti-inflammatory, anti-asthmatic, and neuroprotective agent. However, further in-depth studies are required to fully characterize its molecular targets and mechanisms of action to support its translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. ikm.org.my [ikm.org.my]

- 5. informaticsjournals.co.in [informaticsjournals.co.in]

- 6. In vitro antiplasmodial and antioxidant activities of bisbenzylisoquinoline alkaloids from Alseodaphne corneri Kosterm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-asthmatic effect of this compound extracted from <i>Litsea cubeba</i> (Lour.) Pers. root on ovalbumin-induced allergic asthma rats, and elucidation of its mechanism of action | Tropical Journal of Pharmaceutical Research [ajol.info]

- 10. Plant Alkaloids as Antiplatelet Agent: Drugs of the Future in the Light of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laurotetanine Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurotetanine, a bioactive aporphine alkaloid found in various plant species, particularly of the Lauraceae family, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the this compound synthesis pathway, beginning with the primary precursor L-Tyrosine and detailing the key enzymatic transformations. The pathway involves the formation of the central benzylisoquinoline alkaloid intermediate, (S)-reticuline, followed by an intramolecular C-C phenol coupling to form the aporphine core of (S)-corytuberine, which is subsequently modified by specific O-methylations to yield this compound. This document summarizes the current knowledge, presents available quantitative data, outlines experimental protocols for key enzyme assays, and provides visual representations of the pathway and workflows.

Introduction

This compound is a member of the aporphine class of benzylisoquinoline alkaloids (BIAs), which are known for their diverse and potent biological activities. The biosynthesis of these complex molecules in plants involves a series of stereospecific enzymatic reactions, offering a rich source for drug discovery and biotechnological applications. This guide focuses on the elucidation of the this compound synthesis pathway, providing a detailed technical resource for researchers in natural product chemistry, synthetic biology, and pharmacology.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the aromatic amino acid L-Tyrosine, which undergoes a series of enzymatic conversions to form the key branch-point intermediate (S)-reticuline. From (S)-reticuline, the pathway diverges towards various BIA scaffolds, including the aporphine alkaloids.

Formation of (S)-Reticuline from L-Tyrosine

The initial steps of the pathway leading to (S)-reticuline are well-established in the context of BIA biosynthesis. This multi-enzyme process involves condensation of dopamine and 4-hydroxyphenylacetaldehyde, both derived from L-Tyrosine, to form (S)-norcoclaurine. A series of subsequent hydroxylation, O-methylation, and N-methylation reactions, catalyzed by specific enzymes, leads to the formation of (S)-reticuline.

Formation of the Aporphine Core: (S)-Corytuberine Synthesis

The critical step in the formation of the aporphine alkaloid skeleton is the intramolecular oxidative C-C coupling of (S)-reticuline. This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP80G2, also known as (S)-corytuberine synthase. This enzyme facilitates the formation of a diradical intermediate from (S)-reticuline, which then undergoes cyclization to form the tetracyclic aporphine core of (S)-corytuberine.

-

Enzyme: (S)-corytuberine synthase (CYP80G2)

-

Substrate: (S)-Reticuline

-

Product: (S)-Corytuberine

-

Reaction Type: Intramolecular C-C phenol coupling

Post-Coupling Modifications: O-Methylation to this compound

Following the formation of the aporphine scaffold, a series of regiospecific O-methylation reactions are necessary to produce this compound. Based on the chemical structures of (S)-corytuberine and this compound, the following sequential O-methylation steps are proposed:

-

O-methylation at the C-1 position of (S)-corytuberine: This step is hypothesized to be catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

-

O-methylation at the C-2 position of the intermediate: A second OMT is likely responsible for the methylation at the C-2 position.

-

O-methylation at the C-10 position of the subsequent intermediate: A third OMT would catalyze the final methylation to yield this compound.

While the specific O-methyltransferases responsible for these transformations in this compound biosynthesis have not yet been definitively characterized in Litsea cubeba or other this compound-producing plants, research on other aporphine alkaloid pathways suggests the involvement of a suite of regiospecific OMTs.

Quantitative Data

Quantitative data on the this compound synthesis pathway is currently limited. However, studies on related benzylisoquinoline alkaloid pathways provide some insights into typical enzyme kinetics and product yields.

| Enzyme | Substrate | Product | Km (µM) | Vmax (pkat/mg protein) | Yield | Organism | Reference |

| (S)-corytuberine synthase (CYP80G2) | (S)-Reticuline | (S)-Corytuberine | Data not available | Data not available | Data not available | Coptis japonica | |

| Norcoclaurine 6-O-methyltransferase (6OMT) | (S)-Norcoclaurine | (S)-Coclaurine | 2.5 | 1.1 | - | Coptis japonica | |

| Coclaurine N-methyltransferase (CNMT) | (S)-Coclaurine | (S)-N-Methylcoclaurine | 3.4 | 1.8 | - | Coptis japonica | |

| (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | (S)-3'-hydroxy-N-methylcoclaurine | (S)-Reticuline | 1.8 | 0.9 | - | Coptis japonica |

Note: The kinetic data for OMTs are from related pathways and serve as an estimation. Specific data for the enzymes in the this compound pathway are yet to be determined.

Experimental Protocols

Heterologous Expression and Purification of Cytochrome P450 (CYP80G2)

This protocol describes a general method for the expression and purification of plant-derived cytochrome P450 enzymes, such as CYP80G2, in a heterologous host like Saccharomyces cerevisiae or Escherichia coli.

4.1.1. Gene Cloning and Vector Construction: The full-length cDNA of the target CYP80G2 gene is amplified by PCR from a cDNA library of the source organism (e.g., Coptis japonica). The amplified gene is then cloned into an appropriate expression vector (e.g., pYES2 for yeast or pET series for E. coli) containing a suitable promoter and tags for purification (e.g., His-tag).

4.1.2. Heterologous Expression: The expression vector is transformed into the chosen host organism. For yeast, expression is typically induced by galactose. For E. coli, IPTG is commonly used for induction. Cells are grown under optimal conditions (temperature, aeration) to maximize protein expression.

4.1.3. Microsome Isolation (for membrane-bound P450s): Cells are harvested and lysed. The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction containing the membrane-bound P450 enzyme.

4.1.4. Solubilization and Purification: The microsomal pellet is resuspended in a solubilization buffer containing a detergent (e.g., CHAPS, Triton X-100) to extract the membrane proteins. The solubilized protein is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for further purification.

Enzyme Assay for (S)-corytuberine synthase (CYP80G2)

4.2.1. Reaction Mixture: A typical reaction mixture contains:

-

Purified CYP80G2 enzyme (or microsomal fraction)

-

(S)-Reticuline (substrate)

-

NADPH-cytochrome P450 reductase (CPR)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

4.2.2. Reaction Conditions: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 30°C) for a specific duration. The reaction is then stopped by the addition of an organic solvent (e.g., ethyl acetate).

4.2.3. Product Analysis: The reaction products are extracted with the organic solvent, dried, and redissolved in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of (S)-corytuberine.

O-Methyltransferase (OMT) Activity Assay

This protocol provides a general method for assaying the activity of SAM-dependent O-methyltransferases.

4.3.1. Reaction Mixture: A typical reaction mixture includes:

-

Crude protein extract or purified OMT enzyme

-

Substrate (e.g., (S)-corytuberine or a related intermediate)

-

S-adenosyl-L-[methyl-¹⁴C]methionine (radioactive methyl donor) or non-radioactive SAM

-

Reaction buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂ and a reducing agent (e.g., DTT)

4.3.2. Reaction Conditions: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 37°C). The reaction is stopped by adding an acid (e.g., HCl).

4.3.3. Product Analysis:

-

Radiometric Assay: The radiolabeled methylated product is extracted with an organic solvent. The radioactivity in the organic phase is then measured using a scintillation counter.

-

Non-Radiometric Assay (HPLC-based): If using non-radioactive SAM, the reaction mixture is analyzed by HPLC to separate and quantify the methylated product.

Visualizations

This compound Synthesis Pathway

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound is progressively being unveiled, with the core pathway from L-Tyrosine to the aporphine scaffold of (S)-corytuberine being largely understood. The key missing pieces of the puzzle are the specific O-methyltransferases that catalyze the final steps to this compound. Future research should focus on the identification and characterization of these enzymes from this compound-producing plants, such as Litsea cubeba. The availability of the complete set of biosynthetic genes will enable the reconstruction of the entire pathway in microbial hosts, paving the way for the sustainable and scalable production of this compound and its derivatives for pharmacological evaluation and potential therapeutic applications. Further studies are also needed to obtain detailed kinetic data for each enzymatic step to facilitate metabolic flux analysis and optimize heterologous production systems.

Laurotetanine: Natural Sources, Isolation, and Purification – A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Laurotetanine is a bioactive aporphine alkaloid with demonstrated pharmacological potential, notably for its anti-inflammatory and anti-asthmatic properties. Its mechanism of action has been linked to the modulation of critical inflammatory signaling pathways, such as the NF-κB pathway. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation from plant matrices, and a summary of quantitative yields reported in the literature. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound, also known as litsoeine, is a tetracyclic isoquinoline alkaloid belonging to the aporphine class. These alkaloids are characterized by a dibenzo[de,g]quinoline core. This compound's structure features three methoxy groups and one hydroxyl group on its aromatic rings, which contribute to its biological activity. Found predominantly within the plant kingdom, particularly in the Lauraceae family, this compound has garnered scientific interest for its therapeutic effects. Recent studies have highlighted its role as an anti-asthmatic agent, exerting its effects through the inhibition of IgE, histamine, and inflammatory reactions via the down-regulation of the MUC5AC and NF-κB signaling pathways[1]. This guide focuses on the botanical origins of this compound and the technical protocols for its isolation and purification.

Natural Sources of this compound

This compound is biosynthesized by a variety of plant species, almost exclusively within the Lauraceae family. The alkaloid can be found in different parts of the plant, including the roots, leaves, and stems. A summary of notable plant sources is provided in Table 1.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Lindera aggregata | Lauraceae | Roots | [2][3] |

| Litsea cubeba | Lauraceae | Roots | [1] |

| Litsea glutinosa | Lauraceae | Not Specified | [4] |

| Litsea pungens | Lauraceae | Not Specified | [5] |

| Dehaasia hainanensis | Lauraceae | Leaves | |

| Laurelia sempervirens | Lauraceae | Not Specified | [6] |

| Neolitsea aciculata | Lauraceae | Not Specified | [6] |

| Siparuna pauciflora | Siparunaceae | Not Specified | [5] |

Table 1: Prominent Natural Plant Sources of this compound.

Isolation and Purification Methodologies

The isolation of this compound, like most alkaloids, relies on its basic nitrogenous character, which allows for separation from neutral and acidic plant constituents through acid-base extraction techniques. Subsequent purification is typically achieved using various chromatographic methods.

General Principles of Aporphine Alkaloid Extraction

The standard procedure for extracting aporphine alkaloids from plant material is a multi-step process:

-

Preparation : The plant material (e.g., roots, leaves) is first air-dried and then ground into a fine powder to maximize the surface area for solvent extraction.

-

Extraction : The powdered material is extracted with an organic solvent, typically methanol or ethanol, which can efficiently solubilize alkaloids along with other secondary metabolites.

-

Acid-Base Partitioning : This is the crucial step for selectively separating the basic alkaloids. The crude extract is dissolved and partitioned between an acidic aqueous layer and an organic layer. The alkaloids, being basic, are protonated and move into the acidic aqueous layer as salts, while neutral and acidic compounds remain in the organic layer. The aqueous layer is then collected, basified (e.g., with ammonia solution) to deprotonate the alkaloids, and re-extracted with an immiscible organic solvent (e.g., dichloromethane or chloroform). The alkaloids, now in their free base form, move into the organic layer.

-

Purification : The resulting crude alkaloid mixture is then subjected to one or more chromatographic techniques, such as column chromatography over silica gel or high-performance liquid chromatography (HPLC), to isolate the individual compounds like this compound.

Detailed Experimental Protocol: A Generalized Method

The following protocol is a synthesized methodology based on common practices for aporphine alkaloid isolation.

I. Preparation of Plant Material and Initial Extraction

-

Air-dry the collected plant material (e.g., 5.0 kg of Lindera aggregata roots) at room temperature.

-

Pulverize the dried material into a coarse powder.

-

Macerate the powder with 95% ethanol at room temperature for several days or perform exhaustive extraction using a Soxhlet apparatus.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to yield a crude ethanolic extract (e.g., 370 g from 5.0 kg of starting material)[3].

II. Acid-Base Partitioning for Alkaloid Enrichment

-

Suspend the crude ethanolic extract in a 2-5% aqueous hydrochloric acid (HCl) solution.

-

Filter the acidic solution to remove insoluble residues.

-

Wash the acidic filtrate with an organic solvent such as dichloromethane (CH₂Cl₂) to remove neutral and acidic compounds, which will remain in the organic phase. Discard the organic phase.

-

Adjust the pH of the aqueous filtrate to approximately 9-10 by adding a base (e.g., 10% ammonia solution) dropwise while stirring in an ice bath.

-

Extract the basified aqueous solution multiple times with CH₂Cl₂. The free-base alkaloids will partition into the CH₂Cl₂ layer.

-

Combine the CH₂Cl₂ extracts, wash with distilled water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent to dryness to obtain the crude alkaloid fraction.

III. Chromatographic Purification

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like chloroform and gradually increasing the polarity by adding methanol (e.g., CHCl₃-MeOH, 50:1 to 3:1)[3].

-

Collect fractions and monitor them using thin-layer chromatography (TLC).

-

Combine fractions containing the target compound (this compound).

-

For final purification, perform preparative HPLC on the combined fractions if necessary to achieve high purity.

IV. Structural Elucidation

-

Confirm the identity and structure of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS)[3].

Visualization of the Isolation Workflow

The logical flow of the isolation and purification process is illustrated below.

Quantitative Analysis of Isolation

The yield of this compound from natural sources can vary significantly depending on the plant species, geographical location, harvesting time, and the efficiency of the extraction and purification methods. Quantitative data is often limited in publications; however, some reported yields provide a benchmark.

| Starting Material | Amount of Material | Yield of Crude Extract | Final Yield of this compound | Purity | Reference |

| Lindera aggregata root powder | 150.0 g | 13.6 g (9.1%) | Not Reported | Not Reported | [5] |

| Lindera aggregata dried roots | 200 g | 28.8 g (14.4%) | Not Reported | Not Reported | [7] |

| Lindera aggregata dried roots | 5.0 kg | 370 g (7.4%) | 9 mg (0.00018%) | Not Specified | [3] |

Table 2: Reported Yields from this compound Isolation Studies.

Pharmacological Context: Signaling Pathway Modulation

Inhibition of the NF-κB Pathway

This compound's anti-inflammatory effects are attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway[1]. In the canonical pathway, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by pro-inflammatory signals (like TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα[1][8][9]. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The destruction of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of genes encoding inflammatory mediators (e.g., cytokines, chemokines)[10][11]. This compound has been shown to suppress this pathway, thereby reducing the expression of these inflammatory genes.

Visualization of this compound's Mechanism

The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of this compound.

References

- 1. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05643D [pubs.rsc.org]

- 6. extractionmagazine.com [extractionmagazine.com]

- 7. Frontiers | Root Extract of Lindera aggregata (Sims) Kosterm. Modulates the Th17/Treg Balance to Attenuate DSS-Induced Colitis in Mice by IL-6/STAT3 Signaling Pathway [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Loratadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine is a second-generation, long-acting histamine H1-receptor antagonist with a well-established efficacy and safety profile in the treatment of allergic conditions. Beyond its primary antihistaminic effects, emerging research has elucidated significant anti-inflammatory properties, positioning it as a molecule of interest for broader therapeutic applications. This document provides a comprehensive overview of the pharmacological properties of Loratadine, detailing its mechanism of action, receptor binding affinity, anti-inflammatory signaling pathways, and pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to support further research and development.

Introduction

Loratadine is a tricyclic antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors.[1] Its non-sedating nature is a key characteristic, attributed to its limited penetration of the blood-brain barrier.[2] Initially developed for allergic rhinitis and urticaria, its pharmacological profile is now understood to include potent anti-inflammatory effects mediated through distinct signaling pathways. This guide synthesizes current knowledge on Loratadine's pharmacology, providing a technical resource for the scientific community.

Primary Pharmacological Target: Histamine H1 Receptor

Loratadine's primary mechanism of action is its high-affinity binding to peripheral histamine H1 receptors, where it functions as an inverse agonist.[1] This action stabilizes the inactive conformation of the H1 receptor, thereby preventing histamine-induced downstream signaling that leads to allergic symptoms.

Receptor Binding and Functional Activity

The binding affinity of Loratadine for the histamine H1 receptor has been characterized in various studies. The following table summarizes key quantitative parameters related to its receptor binding and functional activity.

| Parameter | Value | Species/System | Reference |

| Receptor Binding Affinity | |||

| pKi | 6.38 | Human (CHO-K1 cells) | [3] |

| Ki | 414 nM | Human (CHO-K1 cells) | [3] |

| pKd | 6.72 | Human (CHO cells) | [3] |

| Kd | 190 nM | Human (CHO cells) | [3] |

| Functional Inhibition | |||

| Histamine Release IC50 (anti-IgE induced) | 30 µM | Human Basophils | [4] |

| Histamine Release IC50 (FMLP induced) | 29 µM | Human Basophils | [4] |

| Histamine Release IC50 (Ca2+ ionophore A23187 induced) | 24 µM | Human Basophils | [4] |

Anti-Inflammatory Properties

Loratadine exhibits significant anti-inflammatory effects that are independent of its H1-receptor antagonism. These properties are primarily mediated through the suppression of the NF-κB and AP-1 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Loratadine has been shown to inhibit the NF-κB pathway, a critical regulator of inflammatory responses. This inhibition leads to a reduction in the expression of various pro-inflammatory mediators.[5] The proposed mechanism involves the direct targeting of Spleen tyrosine kinase (Syk) and Src kinase.[5]

References

- 1. [Observation on cardiovascular safety of loratadine in treatment of persistent allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Inhibitory effect of the H1 antagonist loratadine on histamine release from human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Laurotetanine: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurotetanine, an aporphine alkaloid found in various plant species, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, summarizing key quantitative data, detailing experimental protocols from cited research, and visualizing implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Quantitative Biological Activity Data

The following tables summarize the currently available quantitative data on the biological activity of this compound. These data points provide a preliminary understanding of its potency and efficacy in various experimental models.

| Biological Activity | Assay Type | Test System | Concentration/Dosage | Result | Reference |

| Antiplatelet Activity | Platelet Aggregation Inhibition | Washed Rabbit Platelets | 100 µM | 87% inhibition | [1] |

| Antiviral Activity | Not specified | Not specified | IC50: 165 µM | [2] | |

| Antiviral Activity | Not specified | Not specified | IC50: 31 µM | [2] | |

| Cytotoxic Activity | Cell Viability Assay | P-388, KB16, A549, or HT-29 cell lines | Not specified | ED50 values < 1 µg/ml for some isolated compounds from the same plant source, significance for this compound not specified. | [3] |

| Acetylcholinesterase Inhibition | Enzyme Inhibition Assay | Not specified | Not specified | Poor inhibitory effect | [4] |

| Anti-asthmatic Activity | In vivo | Ovalbumin-induced allergic asthma in Sprague Dawley rats | 20-60 mg/kg (p.o., daily for 21 days) | Reduced inflammatory cells, decreased IL-4, IL-6, IL-13, increased IFN-γ, reduced serum IgE and histamine, decreased MUC5AC expression. | [5] |

Detailed Experimental Protocols

A critical component of understanding and building upon existing research is the ability to replicate and validate experimental findings. Below are detailed methodologies for the key biological assays cited in this guide.

Antiplatelet Aggregation Assay

-

Objective: To determine the inhibitory effect of this compound on platelet aggregation.

-

Test System: Washed rabbit platelets.

-

Protocol:

-

Platelet Preparation: Blood is drawn from rabbits and platelet-rich plasma (PRP) is obtained by centrifugation. The PRP is then washed to obtain a suspension of washed platelets.

-

Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer.

-

Assay Procedure:

-

A suspension of washed rabbit platelets is pre-incubated with this compound (100 µM) or a vehicle control.

-

An aggregating agent (e.g., ADP, collagen, or arachidonic acid) is added to induce platelet aggregation.

-

The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.

-

The percentage inhibition is calculated by comparing the aggregation in the presence of this compound to that of the vehicle control.[1]

-

-

In Vivo Anti-asthmatic Activity Assessment in a Rat Model

-

Objective: To evaluate the anti-asthmatic effects of this compound in an animal model of allergic asthma.

-

Test System: Ovalbumin (OVA)-induced allergic asthma in Sprague Dawley rats.

-

Protocol:

-

Induction of Asthma: Rats are sensitized and subsequently challenged with ovalbumin to induce an allergic asthma phenotype, characterized by airway inflammation and hyperresponsiveness.

-

Treatment: A cohort of asthmatic rats is treated orally with this compound (20-60 mg/kg, daily for 21 days). A control group receives a vehicle.

-

Assessment of Inflammatory Cells: Bronchoalveolar lavage (BAL) fluid is collected to quantify the number of inflammatory cells, including eosinophils, neutrophils, lymphocytes, and macrophages.

-

Cytokine Analysis: The levels of inflammatory cytokines (IL-4, IL-6, IL-13) and the anti-inflammatory cytokine (IFN-γ) in the BAL fluid or serum are measured using ELISA.

-

Measurement of IgE and Histamine: Serum levels of total IgE and histamine are quantified by ELISA.

-

Gene and Protein Expression Analysis: Lung tissues are harvested to analyze the expression of MUC5AC, NF-κB, and IκB using techniques such as RT-PCR and Western blotting to elucidate the mechanism of action.[5]

-

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate specific signaling pathways, providing insight into its molecular mechanisms of action.

NF-κB Signaling Pathway in Asthma

In the context of allergic asthma, this compound has been demonstrated to exert its anti-inflammatory effects by down-regulating the NF-κB signaling pathway.[5]

-

Description: The NF-κB pathway is a critical regulator of inflammatory responses. In asthmatic conditions, allergens trigger the activation of NF-κB, leading to the transcription of pro-inflammatory genes, including cytokines and MUC5AC, a key gene involved in mucus hypersecretion.

-

Mechanism of this compound: this compound treatment was found to increase the expression of IκB, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of its target inflammatory genes.[5]

Potential Neurological Activities

While direct quantitative data is limited, some studies suggest that this compound and its analogs may interact with neurotransmitter systems.

-

Serotonergic System: The N-methyl analog of this compound, N-methylthis compound, has been identified as a potent ligand for the 5-HT1A serotonin receptor.[6][7] This suggests that this compound itself could be a scaffold for developing ligands targeting the serotonergic system.

-

Dopaminergic System: Network pharmacology studies have implicated this compound in pathways involving dopamine binding and dopamine neurotransmitter receptor activity.[8][9] However, direct experimental evidence and binding affinities are yet to be determined.

Conclusion

This compound is an aporphine alkaloid with a range of documented biological activities, most notably antiplatelet and anti-asthmatic effects. The mechanism for its anti-asthmatic properties appears to involve the downregulation of the NF-κB signaling pathway. While preliminary data suggest potential interactions with neurological pathways, further research is required to fully elucidate its receptor binding profile and therapeutic potential. The information compiled in this guide serves as a foundational resource to stimulate and direct future investigations into the pharmacological properties of this compound.

References

- 1. Frontiers | Plant Alkaloids as Antiplatelet Agent: Drugs of the Future in the Light of Recent Developments [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. New aporphine alkaloids and cytotoxic constituents of Hernandia nymphaeifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrogen-Containing Constituents of Black Cohosh: Chemistry, Structure Elucidation, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exploring the Active Components of Simotang Oral Liquid and Their Potential Mechanism of Action on Gastrointestinal Disorders by Integrating Ultrahigh-Pressure Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Analysis and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Laurotetanine: A Review of Currently Available Research

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the in vitro effects of Laurotetanine on any specific cell line. Despite targeted searches for quantitative data, experimental protocols, and signaling pathway information, no peer-reviewed studies detailing the cytotoxic, apoptotic, or cell-cycle-disrupting effects of this compound could be identified.

This lack of available data prevents the creation of an in-depth technical guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the compound's interaction with cellular systems.

This compound is recognized as an isoquinoline alkaloid found in various plant species.[1] However, its biological activity at the cellular level remains largely unexplored in the public domain of scientific research. The current body of literature focuses on other compounds, and no studies were found that specifically investigate the in vitro effects of this compound on cancer or other cell lines.

For researchers, scientists, and drug development professionals interested in this compound, this represents a novel area for investigation. Future research would need to establish fundamental parameters such as:

-

Cytotoxicity: Determining the concentration-dependent effects of this compound on the viability of various cell lines to establish IC50 values.

-

Mechanism of Cell Death: Investigating whether this compound induces apoptosis, necrosis, or other forms of cell death.

-

Cell Cycle Analysis: Assessing the impact of this compound on the progression of the cell cycle to identify potential cell cycle arrest points.

-

Signaling Pathway Modulation: Elucidating the molecular mechanisms and signaling cascades affected by this compound treatment.

Without such foundational in vitro studies, it is not possible to provide the requested technical guide and visualizations. The scientific community awaits primary research to shed light on the potential biological activities of this compound.

References

Laurotetanine: A Technical Guide to its Discovery, History, and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurotetanine, a naturally occurring aporphine alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details the methodologies of pivotal studies elucidating its anti-asthmatic and vasorelaxant properties, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a thorough resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Discovery and History

This compound is an isoquinoline alkaloid that has been isolated from various plant species, most notably from the Lauraceae family, including Litsea cubeba (Lour.) Pers.[1]. While the precise first isolation and characterization are not definitively documented in readily available literature, significant research into its chemical nature was evident by the mid-20th century. A pivotal moment in its history was the successful synthesis of its racemic form, dl-Laurotetanine, by Ikuo Kikkawa in 1959. This achievement marked a significant step in confirming its chemical structure and opened avenues for further pharmacological investigation.

Early research focused on the extraction and structural elucidation of this compound from its natural sources. Subsequent studies, particularly from the 1990s onwards, began to uncover its therapeutic potential, with key findings on its vasorelaxing and, more recently, its anti-asthmatic effects. These discoveries have highlighted this compound as a promising lead compound for the development of new therapeutic agents.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₁NO₄ |

| Molecular Weight | 327.38 g/mol |

| CAS Number | 128-76-7 |

| IUPAC Name | (6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol |

| Class | Aporphine Alkaloid |

Pharmacological Properties and Mechanism of Action

Anti-asthmatic Effects

This compound has demonstrated significant anti-asthmatic properties in preclinical models. A key study by Xing and Wang (2019) revealed its efficacy in an ovalbumin (OVA)-induced allergic asthma rat model[1][2]. The administration of this compound led to a marked reduction in inflammatory cell infiltration (eosinophils, neutrophils, lymphocytes, and macrophages) in the bronchoalveolar lavage fluid (BALF)[2].

Mechanism of Action: The anti-asthmatic effects of this compound are attributed to its ability to modulate the inflammatory response. Specifically, it has been shown to down-regulate the expression of MUC5AC, a key mucin protein involved in airway mucus hypersecretion[2]. Furthermore, this compound influences the NF-κB signaling pathway, a critical regulator of inflammation[2].

Vasorelaxant Effects

Research has also established the vasorelaxant properties of this compound. A study by Chen et al. (1994) demonstrated that this compound inhibits contractions in isolated rat thoracic aorta rings induced by high potassium and phenylephrine[3].

Mechanism of Action: The vasorelaxant effect of this compound is primarily mediated through the inhibition of calcium influx. It acts on both voltage-operated and receptor-operated calcium channels in vascular smooth muscle cells, leading to a reduction in intracellular calcium concentration and subsequent muscle relaxation[3].

Quantitative Data

Table 1: In-vivo Anti-asthmatic Activity of this compound in OVA-Induced Asthma Rat Model [2]

| Treatment Group | Dose (mg/kg) | Eosinophils (x10⁴/mL) in BALF | Neutrophils (x10⁴/mL) in BALF | Lymphocytes (x10⁴/mL) in BALF | Macrophages (x10⁴/mL) in BALF |

| Control | - | 1.2 ± 0.2 | 2.1 ± 0.3 | 3.5 ± 0.4 | 5.2 ± 0.6 |

| Model (OVA) | - | 15.6 ± 1.8 | 20.4 ± 2.1 | 25.1 ± 2.6 | 30.7 ± 3.1 |

| This compound | 20 | 8.3 ± 0.9 | 11.2 ± 1.2 | 14.8 ± 1.5 | 18.4 ± 1.9 |

| This compound | 40 | 6.1 ± 0.7 | 8.5 ± 0.9 | 10.2 ± 1.1 | 13.6 ± 1.4 |

| This compound | 60 | 4.2 ± 0.5 | 6.3 ± 0.7 | 7.9 ± 0.8 | 10.1 ± 1.1 |

*p < 0.01 compared to the model group. Data are presented as mean ± SD.

Table 2: Vasorelaxant Effect of this compound on Rat Thoracic Aorta [3]

| Agonist | This compound Concentration (µM) | Inhibition of Contraction (%) | IC₅₀ (µM) |

| High K⁺ (60 mM) | 3 | 15.2 ± 2.1 | 19.8 ± 3.6 |

| 10 | 38.5 ± 4.2 | ||

| 30 | 75.1 ± 5.8 | ||

| 50 | 92.3 ± 3.7 | ||

| Phenylephrine (1 µM) | 3 | 12.8 ± 1.9 | Not Determined |

| 10 | 35.4 ± 3.8 | ||

| 30 | 68.9 ± 5.1 | ||

| 50 | 85.6 ± 4.3 |

Data are presented as mean ± SEM.

Experimental Protocols

Extraction and Isolation of this compound from Litsea cubeba

A general procedure for the extraction and isolation of aporphine alkaloids from plant material involves the following steps:

-

Drying and Pulverization: The plant material (e.g., roots of Litsea cubeba) is air-dried and ground into a coarse powder.

-

Defatting: The powdered material is first defatted with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds.

-

Alkaloid Extraction: The defatted material is then extracted with a polar solvent, typically methanol or ethanol, often under reflux.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is acidified, and the non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted with a solvent like chloroform or dichloromethane.

-

Chromatographic Purification: The crude alkaloid mixture is then purified using chromatographic techniques such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Ovalbumin-Induced Allergic Asthma Rat Model[1][2]

-

Sensitization: Male Sprague-Dawley rats are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on specific days (e.g., day 0 and day 7).

-

Challenge: After the sensitization period, the rats are challenged with aerosolized OVA for a set duration on multiple days to induce an asthmatic response.

-

Drug Administration: this compound is administered orally to the treatment groups at specified doses for a defined period during the challenge phase.

-

Sample Collection: At the end of the experiment, bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell counts. Blood samples are collected for serological analysis, and lung tissues are harvested for histological and molecular analysis (e.g., protein expression of MUC5AC and NF-κB).

Vasorelaxation Assay on Isolated Rat Thoracic Aorta[3]

-

Tissue Preparation: The thoracic aorta is excised from a male Wistar rat and cut into rings of approximately 2-3 mm in width. The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

-

Equilibration: The aortic rings are allowed to equilibrate under a resting tension of 2 g for about 60-90 minutes, with the bathing solution being changed every 15-20 minutes.

-

Induction of Contraction: A stable contraction is induced by adding a high concentration of potassium chloride (e.g., 60 mM) or an alpha-adrenergic agonist like phenylephrine (e.g., 1 µM) to the organ bath.

-

This compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath, and the relaxation response is recorded.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-induced contraction. The IC₅₀ value, the concentration of this compound that causes 50% relaxation, is then calculated.

Visualizations

Figure 1: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Figure 2: Experimental workflow for the ovalbumin-induced allergic asthma model.

Figure 3: Experimental workflow for the vasorelaxation assay on isolated rat thoracic aorta.

References

- 1. Anti-asthmatic effect of this compound extracted from <i>Litsea cubeba</i> (Lour.) Pers. root on ovalbumin-induced allergic asthma rats, and elucidation of its mechanism of action | Tropical Journal of Pharmaceutical Research [ajol.info]

- 2. researchgate.net [researchgate.net]

- 3. Vasorelaxing effect in rat thoracic aorta caused by this compound isolated from Litsea cubeba Persoon - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of Laurotetanine: A Technical Guide

An in-depth exploration of the spectroscopic and analytical methodologies employed to determine the chemical structure of the aporphine alkaloid, Laurotetanine.

This technical guide provides a comprehensive overview of the structural elucidation of this compound, a significant aporphine alkaloid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed process of natural product structure determination. This document outlines the key spectroscopic data, experimental protocols, and logical frameworks that have been instrumental in confirming the molecular architecture of this compound.

Introduction to this compound

This compound is an isoquinoline alkaloid belonging to the aporphine class, characterized by a dibenzo[de,g]quinoline ring system.[1] Its chemical formula is C₁₉H₂₁NO₄, and its IUPAC name is (6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol.[2] this compound has been isolated from various plant species of the Lauraceae family, including Lindera aggregata, Actinodaphne pruinosa, and species of the Litsea genus.[1][3][4] The structural determination of this compound, like many natural products, has relied on a combination of classical chemical methods and modern spectroscopic techniques.

Spectroscopic Data and Structural Confirmation

The definitive structure of this compound has been established through a combination of mass spectrometry, and UV-Vis, IR, and advanced NMR spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is fundamental in determining the molecular formula of an unknown compound. For this compound, electrospray ionization (ESI) mass spectrometry typically shows a protonated molecular ion [M+H]⁺, confirming its molecular weight.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z |

| [M+H]⁺ | 328.1543 |

| Major Fragments | |

| C₁₇H₁₅NO₃⁺ | 282.1079 |

| C₁₆H₁₄NO₂⁺ | 252.1025 |

Note: Fragmentation patterns can vary depending on the ionization technique and collision energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of aporphine alkaloids is characteristic of their extended chromophore system. This compound exhibits absorption maxima that are consistent with its chemical class.

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Methanol | 220, 283, 305 |

The observed absorption bands correspond to π → π* transitions within the aromatic rings of the aporphine core.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound confirms the presence of hydroxyl, amine, and aromatic functionalities.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | ~3400 |

| N-H stretch (amine) | ~3350 |

| C-H stretch (aromatic) | ~3050 |

| C-H stretch (aliphatic) | ~2950 |

| C=C stretch (aromatic) | ~1600, 1500 |

| C-O stretch (ether) | ~1250 |

| C-N stretch (amine) | ~1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The complete assignment of the ¹H and ¹³C NMR spectra of this compound has been achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 4: ¹H NMR (400 MHz, CDCl₃) Spectral Data of this compound [4]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.55 | s | - |

| H-8 | 6.78 | s | - |

| H-11 | 8.05 | s | - |

| H-6a | 3.82 | - | - |

| 1-OCH₃ | 3.88 | s | - |

| 2-OCH₃ | 3.85 | s | - |

| 10-OCH₃ | 3.65 | s | - |

Table 5: ¹³C NMR (100 MHz, CDCl₃) Spectral Data of this compound [4]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 145.8 |

| C-1a | 126.2 |

| C-1b | 121.5 |

| C-2 | 150.1 |

| C-3 | 111.2 |

| C-3a | 128.0 |

| C-4 | 29.1 |

| C-5 | 53.2 |

| C-6a | 62.5 |

| C-7 | 34.5 |

| C-7a | 127.1 |

| C-8 | 110.8 |

| C-9 | 145.2 |

| C-10 | 145.0 |

| C-11 | 114.5 |

| C-11a | 129.5 |

| 1-OCH₃ | 56.1 |

| 2-OCH₃ | 55.9 |

| 10-OCH₃ | 60.3 |

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the structural elucidation of this compound.

Isolation of this compound

This compound is typically isolated from the dried and powdered plant material (e.g., roots of Lindera aggregata) by extraction with an organic solvent such as methanol or ethanol. The crude extract is then subjected to a series of chromatographic separations.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF or Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer using a solution of the isolated compound in a suitable solvent like methanol.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Logical Framework for Structural Elucidation

The determination of this compound's structure follows a logical progression, integrating data from various analytical techniques.

Conclusion

The structural elucidation of this compound is a classic example of the application of modern spectroscopic techniques in natural product chemistry. The convergence of data from mass spectrometry, UV-Vis, IR, and particularly advanced NMR spectroscopy has allowed for the unambiguous determination of its complex aporphine structure. This detailed understanding of its molecular architecture is a prerequisite for further investigation into its pharmacological properties and potential therapeutic applications.

References

An In-depth Technical Guide on the Physicochemical Properties of Laurotetanine for Researchers and Drug Development Professionals

Introduction

Laurotetanine, an aporphine alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. A thorough understanding of its solubility and stability is paramount for advancing research and development efforts, from early-stage screening to formulation and clinical trials. This technical guide provides a comprehensive overview of the available data on this compound's solubility and stability, supplemented with detailed experimental protocols and conceptual diagrams to aid researchers in their investigations.

Physicochemical Properties of this compound

This compound is a complex organic molecule with the chemical formula C₁₉H₂₁NO₄ and a molecular weight of approximately 327.38 g/mol . Its structure, characterized by a tetracyclic isoquinoline core, dictates its physicochemical behavior.

Solubility Profile

Quantitative experimental data on the solubility of this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general knowledge of alkaloids, a qualitative assessment can be made.

-

Organic Solvents: this compound is reported to be soluble in dimethyl sulfoxide (DMSO)[1]. Generally, aporphine alkaloids exhibit solubility in various organic solvents such as chloroform, methanol, and ethanol[2].

-

Aqueous Solubility: A predicted aqueous solubility (logS) value for this compound is -1.602. This suggests that this compound is poorly soluble in water. The basic nitrogen atom in the aporphine structure allows for salt formation with acids, which would be expected to increase aqueous solubility.

A summary of the available and predicted solubility information is presented in Table 1.

Table 1: Solubility Data for this compound

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble | [1] |

| Water | Predicted logS = -1.602 | Poorly soluble | |

| Chloroform | Data not available | Likely soluble | General alkaloid properties[2] |

| Methanol | Data not available | Likely soluble | General alkaloid properties[2] |

| Ethanol | Data not available | Likely soluble | General alkaloid properties[2] |

Stability Profile

Detailed stability data for this compound is limited. A Material Safety Data Sheet (MSDS) indicates that this compound is stable under recommended storage conditions. However, it is noted to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents[3]. This suggests that this compound may be susceptible to degradation under these conditions.

General stability testing of herbal and natural products involves assessing the impact of temperature, humidity, and light on the compound's integrity over time[4][5][6][7]. For aporphine alkaloids, degradation pathways can include oxidation and photodecomposition.

Table 2: Stability Data for this compound

| Condition | Observation | Source |

| Recommended Storage | Stable | [3] |

| Strong Acids/Alkalis | Incompatible, potential for degradation | [3] |

| Strong Oxidizing/Reducing Agents | Incompatible, potential for degradation | [3] |

Experimental Protocols

Given the absence of specific published protocols for this compound, the following sections provide detailed, generalized methodologies for determining the solubility and stability of alkaloids, which can be adapted for this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method for quantification.

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculate the solubility of this compound in the solvent at the specified temperature.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, and photolysis).

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

1. Hydrolytic Degradation:

- Acidic Condition: Mix the this compound solution with an equal volume of 0.1 M HCl. Store the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

- Alkaline Condition: Mix the this compound solution with an equal volume of 0.1 M NaOH. Store the mixture under the same conditions as the acidic sample.

- Neutral Condition: Mix the this compound solution with an equal volume of purified water and store under the same conditions.

- At each time point, withdraw a sample, neutralize it if necessary, and analyze it using the stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.

2. Oxidative Degradation:

- Mix the this compound solution with an equal volume of 3% H₂O₂.

- Store the mixture at room temperature for a defined period, taking samples at various time points.

- Analyze the samples by HPLC.

3. Photolytic Degradation:

- Expose the this compound solution (in a photostable container, e.g., quartz cuvette) to a light source in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

- Simultaneously, keep a control sample protected from light.

- Analyze both the exposed and control samples by HPLC.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Conceptual Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many aporphine alkaloids are known to possess anti-inflammatory and neuroprotective properties. A plausible mechanism of action could involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates a conceptual model of how this compound might exert anti-inflammatory effects through the inhibition of the NF-κB pathway. It is important to note that this is a hypothetical pathway for this compound and requires experimental validation.

Caption: Conceptual model of this compound's potential anti-inflammatory action via NF-κB pathway inhibition.

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data remains scarce, the provided general characteristics and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The successful execution of these methodologies will be crucial in generating the necessary data to fully characterize this compound's physicochemical properties, thereby enabling its progression through the drug development pipeline. Further research is essential to elucidate its precise mechanism of action and to establish a comprehensive stability profile under various pharmaceutically relevant conditions.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway [ouci.dntb.gov.ua]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Preliminary Toxicity Profile of Laurotetanine: A Data-Deficient Case Study with an Illustrative Example

Disclaimer: As of November 2025, a comprehensive review of publicly available scientific literature and safety data reveals a significant lack of detailed preliminary toxicity studies for the isoquinoline alkaloid, Laurotetanine. The available information is limited to basic hazard classifications and computationally predicted toxicity endpoints. This document will first summarize the limited known information on this compound and then, for illustrative purposes, provide a detailed technical guide on the preliminary toxicity studies of a different compound, Loratadine, to demonstrate the requested format and the scope of a typical toxicity assessment for a drug candidate. This is intended to serve as a template for what such a guide would entail, should sufficient data for this compound become available in the future.

This compound: Summary of Available Toxicity Information

The current understanding of this compound's toxicity is based on limited data, primarily from safety data sheets (SDS) which indicate a general level of hazard without providing in-depth experimental results.

Hazard Classification:

-

Acute Oral Toxicity: this compound is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[1] This classification is based on general chemical properties and computational predictions rather than extensive animal testing.

-

Aquatic Toxicity: It is designated as "Very toxic to aquatic life with long lasting effects" (Acute aquatic toxicity, Category 1 and Chronic aquatic toxicity, Category 1).[1]

Quantitative experimental data such as the median lethal dose (LD50), no-observed-adverse-effect level (NOAEL), or detailed in vitro and in vivo study results are not publicly available. Computational models predict a range of potential toxicities, but these require experimental validation.

Due to the absence of concrete experimental data for this compound, the remainder of this guide will focus on the antihistamine Loratadine to illustrate the components of a preliminary toxicity assessment as requested.

Illustrative Example: Preliminary Toxicity Studies of Loratadine

Note: The following data and protocols pertain to Loratadine and NOT this compound.

This section provides an in-depth overview of the preliminary toxicity studies conducted on Loratadine, a second-generation antihistamine. The data is presented in a structured format for researchers, scientists, and drug development professionals.

Quantitative Toxicity Data for Loratadine

The following tables summarize the key quantitative findings from various toxicity studies on Loratadine.

Table 1: Acute Toxicity of Loratadine

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | > 5000 mg/kg | [2] |

| Mouse | Oral | > 5000 mg/kg | [2] |

| Ceriodaphnia dubia | Aquatic | 600 µg/L (LC50) | [3][4] |

Table 2: Cytotoxicity of Loratadine in Human Lymphocytes

| Concentration | Exposure Time | Mitotic Index (% of Control) | Proliferation Index (% of Control) | Nuclear Division Index (% of Control) | Reference |

| 5 µg/mL | 48 hours | Not significantly different | Not significantly different | Not significantly different | [1] |

| 15 µg/mL | 48 hours | Significantly decreased | Weaker cytotoxic potential | Weaker cytotoxic potential | [1] |

| 25 µg/mL | 48 hours | Significantly decreased | Weaker cytotoxic potential | Weaker cytotoxic potential | [1] |

Table 3: Genotoxicity of Loratadine in Human Lymphocytes

| Assay | Concentration | Exposure Time | Result | Reference |

| Sister Chromatid Exchange (SCE) | 5, 15, 25 µg/mL | 48 hours | Increased frequency at all concentrations | [1] |

| Chromosomal Aberrations (CA) | 15 µg/mL | 48 hours | Significant increase | [1] |

| Micronucleus (MN) Test | 15, 25 µg/mL | 48 hours | Significant increase | [1] |

Experimental Protocols for Key Loratadine Toxicity Studies

Detailed methodologies for the key experiments cited are provided below.

Acute Oral Toxicity Study (Fixed Dose Procedure - OECD 420)

-

Test System: Wistar rats.

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

A starting dose (e.g., 2000 mg/kg) of Loratadine, suspended in a suitable vehicle, is administered by oral gavage to a group of female rats.[5]

-

A second group may be dosed at a lower or higher fixed dose level (5, 50, 300, 2000, or 5000 mg/kg) depending on the outcome of the initial dose.[5]

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

At the end of the observation period, a gross necropsy is performed on all animals.

-

-

Endpoint: The LD50 is determined based on the dose that causes mortality in 50% of the animals. For Loratadine, no mortality was observed at the limit dose of 5000 mg/kg.[2]

Cytotoxicity and Genotoxicity Assays in Human Peripheral Blood Lymphocytes

-

Test System: Cultured human peripheral blood lymphocytes from healthy, non-smoking donors.

-

Methodology:

-

Heparinized whole blood is added to a culture medium and stimulated to divide.

-

Loratadine is dissolved in a suitable solvent (e.g., DMSO) and added to the cultures at various concentrations (e.g., 5, 15, and 25 µg/mL).[1]

-

The cultures are incubated for 48 hours.[1]

-

For Cytotoxicity:

-

For Genotoxicity:

-

Sister Chromatid Exchange (SCE): Cells are treated with BrdU, and metaphase spreads are prepared and stained to visualize SCEs.

-

Chromosomal Aberrations (CA): Metaphase spreads are analyzed for structural chromosomal abnormalities.[6]

-

Micronucleus (MN) Test: Binucleated cells are scored for the presence of micronuclei, which indicate chromosome breakage or loss.[7][8]

-

-

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described toxicity assays and the logical relationship between cytotoxicity and genotoxicity assessment.

References

- 1. Investigation of cytotoxic and genotoxic effects of the antihistaminic drug, loratadine, on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]